N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Imidazole-Propyl Intermediate: This step involves the alkylation of imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propyl chloride.
Synthesis of the Tetrahydroquinoline Derivative: The tetrahydroquinoline moiety is synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline derivative is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the imidazole-propyl intermediate is coupled with the sulfonylated tetrahydroquinoline derivative using oxalyl chloride to form the target oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole and tetrahydroquinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and tetrahydroquinoline rings.
Reduction: Corresponding amines from the reduction of the oxalamide linkage.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions, particularly with enzymes or receptors that interact with imidazole or sulfonyl groups.
Medicine
In medicinal chemistry, N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be investigated for its potential as a therapeutic agent, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be explored for use in materials science, particularly in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring could coordinate with metal ions in metalloenzymes, while the sulfonyl group could form strong interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(pyridylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic properties and reactivity compared to phenyl or pyridyl analogs. This uniqueness can be leveraged in designing molecules with specific biological or material properties.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c27-20(23-8-3-10-25-12-9-22-15-25)21(28)24-17-7-6-16-4-1-11-26(18(16)14-17)32(29,30)19-5-2-13-31-19/h2,5-7,9,12-15H,1,3-4,8,10-11H2,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNXRFKKMVVGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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